molecular formula C13H15N3O3 B1671738 Imazapyr CAS No. 81334-34-1

Imazapyr

Cat. No. B1671738
CAS RN: 81334-34-1
M. Wt: 261.28 g/mol
InChI Key: CLQMBPJKHLGMQK-UHFFFAOYSA-N
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Description

Imazapyr is a non-selective herbicide used for the control of a broad range of weeds including terrestrial annual and perennial grasses and broadleaved herbs, woody species, and riparian and emergent aquatic species . It is part of the imidazolinone family of herbicides and has been used to research herbicidal resistances and biochemical pathways in an array of plants .


Synthesis Analysis

Imazapyr is a broad-spectrum herbicide in the imidazolinone family. Its primary use is as a post-emergence herbicide which is particularly effective on hard-to-control perennial grasses . The mode of action of imidazolinone herbicides is the inhibition of the enzyme acetohydroxy acid synthase (AHAS) which is a critical enzyme for the biosynthesis of branched chain amino acids necessary for cell growth and protein synthesis .


Molecular Structure Analysis

The molecular formula of Imazapyr is C13H15N3O3 . The molecular weight is 261.3 . The structure of Imazapyr includes an imidazolinone ring, which is crucial for its herbicidal activity .


Physical And Chemical Properties Analysis

Imazapyr is a dirty white/egg-shell white powder with a faint non-specific odour . Its melting point is 170.2–172.0 °C . Imazapyr decomposes prior to boiling . It has a vapour pressure of < 2.7 × 10–5 Pa at 45 °C . The solubility in water is 9.74 g/L in distilled water at 15 °C, 11.3 g/L in distilled water at 25 °C, and 13.5 g/L in distilled water at 35 °C .

Scientific Research Applications

  • Imazapyr's Impact on Plant Physiology and Biochemistry

    • Imazapyr has been studied for its effects on plant physiology and biochemistry. For instance, in Arabidopsis thaliana, exposure to imazapyr led to changes in root carbohydrate, organic acid compositions, and enzyme activities. These changes included reductions in branched-chain amino acid (BCAA) tissue content, alterations in sugar and starch metabolism, and changes in root cell wall composition (Qian et al., 2015).
    • In rice, the enantiomers of imazapyr showed different effects on plant toxicity, with the R-IM enantiomer demonstrating greater toxicity than S-IM. This difference was attributed to alterations in amino acid metabolism, photosynthesis, and other metabolic pathways (Qian et al., 2011).
  • Imazapyr's Effects on Microbial Communities and Plant Health

    • Research on Arabidopsis thaliana indicated that imazapyr residues can affect the microbial communities in the phyllosphere, potentially increasing pathogenic bacteria on plant leaves. These findings highlight concerns about the ecological safety of imazapyr usage (Zhao et al., 2020).
    • A study on pea plants (Pisum sativum) and Rhizobium symbiosis found that imazapyr adversely affected nodule initiation, suggesting a direct impact of the herbicide on the plant rather than the bacteria. This underscores the potential of imazapyr to inhibit the growth of symbiotic plants (González et al., 1996).
  • Environmental and Ecological Impacts of Imazapyr

    • Imazapyr's environmental fate and effects have been studied, particularly its persistence and sorption in soils. For example, in Argentinean soils, imazapyr showed varying half-life values depending on soil characteristics, indicating a potential risk for groundwater pollution (Gianelli et al., 2014).
    • Research on oilseed rape (Brassica napus L.) showed that imazapyr soil residues can significantly affect plant growth, especially root development. This highlights the sensitivity of certain crops to imazapyr residues and the need for careful management in agricultural rotations (Mehdizadeh, 2019).
  • Genetic and Molecular Research Involving Imazapyr

    • Imazapyr has been used in genetic engineering research. For instance, in cotton (Gossypium hirsutum L.), the use of imazapyr, combined with the ahas gene, allowed for the selection of transgenic meristematic cells, demonstrating a novel approach for plant genetic transformation (Aragão et al., 2005).
  • Imazapyr's Impact on Aquatic Organisms

    • The toxicity of imazapyr on aquatic life has been investigated. For example, studies on silver catfish Rhamdia quelen indicated that imazapyr induced oxidative DNA damage and affected various physiological functions, such as immune defense and ion regulation (Golombieski et al., 2016).

Safety And Hazards

Imazapyr is not highly toxic to birds and mammals, but some formulations can cause severe, irreversible eye damage . It is recommended to wear government-approved respirator, chemical-resistant gloves, safety goggles, and all other protective clothing when handling Imazapyr .

properties

IUPAC Name

2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-7(2)13(3)12(19)15-10(16-13)9-8(11(17)18)5-4-6-14-9/h4-7H,1-3H3,(H,17,18)(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQMBPJKHLGMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8034665
Record name Imazapyr
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Molecular Weight

261.28 g/mol
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Physical Description

White to tan powder; Aqueous solution: clear pale yellow to dark green liquid; [HSDB]
Record name Imazapyr
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Solubility

In acetone 3.39, dimethyl sulfoxide 47.1, hexane 0.00095, methanol 10.5, dichloromethane 8.72, toluene 0.180 (25 °C, all in g/100 mL), In water, 1.13X10+4 mg/L at 25 °C; 9.74 g/L at 15 °C
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Density

0.34 g/mL
Record name IMAZAPYR
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Vapor Pressure

VP: <0.013 mPa at 60 °C
Record name IMAZAPYR
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Mechanism of Action

A mode or mechanism of action of imazapyr in mammals is currently unknown; however, in plants, imazapyr acts as a meristem inhibitor through inhibition of amino acid branched chain biosynthesis., Mode of action: Systemic, contact and residual herbicide, absorbed by the foliage and roots, with rapid translocation in the xylem and phloem to the meristematic regions, where it accumulates., Imazapyr (IMZR), Imazapic (IMZC), Imazethapyr (IMZT), Imazamox (IMZX) and Imazaquin (IMZQ) ... are classified as imidazolinone (IMI) herbicides and their mode of action is to inhibit acetohydroxyacid synthase (AHAS), an enzyme involved in the biosynthesis of the amino acids leucine, isoleucine and valine. ...
Record name IMAZAPYR
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Product Name

Imazapyr

Color/Form

Clear, slightly viscous, pale yellow to dark green aqueous liquid, White to tan powder, Crystals from acetone + hexane

CAS RN

81334-34-1
Record name Imazapyr
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Record name Imazapyr
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Record name 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-3-pyridine carboxylate; imazapyr (ISO)
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Melting Point

171 °C, MP: 160-180 (decomposes) /Imazapyr isopropylamine salt/
Record name IMAZAPYR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6676
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13,200
Citations
TJ Mozdzer, CJ Hutto, PA Clarke… - Restoration Ecology, 2008 - Wiley Online Library
… We report that imazapyr foliar application is statistically superior to glyphosate in reducing … These results suggest that imazapyr is superior in reducing Phragmites RIV, and that earlier …
Number of citations: 67 onlinelibrary.wiley.com
RW McDowell, LM Condron, BE Main… - Weed …, 1997 - Wiley Online Library
The degradation of imazapyr, flumetsulam and thifensulfuron applied at 500.40 and 30 g active ingredient (ai) ha ‐1 , respectively, to silt loam soil was studied under laboratory and field …
Number of citations: 65 onlinelibrary.wiley.com
DB Mignouna, VM Manyong, J Rusike, KDS Mutabazi… - 2011 - suaire.suanet.ac.tz
This study identifies the adoption determinants and causal impact of adoption of imazapyr-resistant maize (IRM) on income and poverty among maize farming households using a …
Number of citations: 337 suaire.suanet.ac.tz
LM Kent, GD Wills, DR Shaw - Weed Technology, 1991 - cambridge.org
… Ammonium sulfate both alone and in combina tion with imazapyr decreased the pH of the imazethapyr spray solution from 5.8 to 5.4 in this research, but the addition of imazapyr alone …
Number of citations: 100 www.cambridge.org
E Börjesson, L Torstensson… - Pest Management …, 2004 - Wiley Online Library
… Imazapyr is one of a relatively new family of imidazolinone herbicides … with imazapyr have been reported.4, 5 The present study is part of an examination of the long-term fate of imazapyr…
Number of citations: 55 onlinelibrary.wiley.com
RA Beardmore, R Hart, R Iverson… - The Imidazolinone …, 2017 - taylorfrancis.com
Imazapyr is a broad-spectrum herbicide which controls most annual and perennial grasses and broadleaved weeds, woody brush, and deciduous trees in noncrop areas. Imazapyr is …
Number of citations: 24 www.taylorfrancis.com
VR Gianelli, F Bedmar, JL Costa - … toxicology and chemistry, 2014 - Wiley Online Library
… Imazapyr is a herbicide widely used for weed control in imidazolinone-tolerant sunflower. Imazapyr … in Argentina concerning groundwater leaching of imazapyr. Therefore, the objective …
Number of citations: 44 setac.onlinelibrary.wiley.com
CR Maruyama, M Guilger, M Pascoli, N Bileshy-José… - Scientific Reports, 2016 - nature.com
The use of lower concentrations and fewer applications of herbicides is one of the prime objectives of the sustainable agriculture as it decreases the toxicity to non-targeted organisms …
Number of citations: 232 www.nature.com
CH Douglass, SJ Nissen, PJ Meiman… - Rangeland Ecology & …, 2016 - Elsevier
… liquid chromatography (HPLC) analyses, imazapyr and triclopyr degradation rates were … imazapyr degradation (half-lives of 82 − 268 days). All species tested were sensitive to imazapyr …
Number of citations: 22 www.sciencedirect.com
S Yavari, H Kamyab, R Asadpour, S Yavari… - Biomass Conversion …, 2021 - Springer
… Imazapyr showed a high affinity to bind to the biochars. Table 3 presents the parameters related to the adsorption of imazapyr … adsorption and desorption of imazapyr on non-amended …
Number of citations: 22 link.springer.com

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